Isogambogic acid

Description

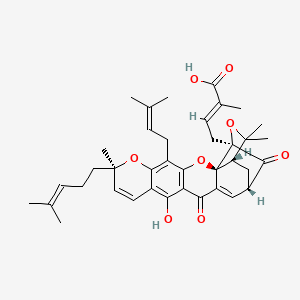

(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid has been reported in Garcinia hanburyi with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+/t23-,27+,36-,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZHEQNLKAOMCA-GXSDCXQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2752-65-0 | |

| Record name | Gambogic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isogambogic Acid: A Technical Guide to its Discovery and Characterization from Garcinia hanburyi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogambogic acid, a caged polyprenylated xanthone isolated from the resin of Garcinia hanburyi, has emerged as a molecule of significant interest in the field of cancer research. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a comprehensive summary of its cytotoxic effects against various cancer cell lines. Furthermore, this guide elucidates the molecular mechanisms of action, focusing on key signaling pathways modulated by this compound and its derivatives. The information is supplemented with structured data tables and diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Sourcing

This compound was first identified as a new xanthone derivative, alongside isomorellinol, from the dried latex of the Garcinia hanburyi tree.[1][2] This discovery highlighted the rich chemical diversity of this traditional medicinal plant, which is known to produce over 50 different caged polyprenylated xanthones. The presence of this compound and the related compound, gambogic acid, serves as a chemotaxonomic marker to differentiate G. hanburyi from other species of the Garcinia genus.

Isolation and Purification

The isolation of this compound from the crude resin of Garcinia hanburyi is a multi-step process involving solvent extraction and chromatographic separation. While specific protocols for this compound are not extensively detailed in publicly available literature, a general methodology can be adapted from the well-documented isolation of the closely related compound, gambogic acid.

Experimental Protocol: General Isolation of Caged Xanthones from Garcinia hanburyi Resin

This protocol is based on established methods for isolating gambogic acid and can be optimized for the specific separation of this compound.

Objective: To extract and purify caged xanthones, including this compound, from Garcinia hanburyi resin.

Materials:

-

Dried resin of Garcinia hanburyi

-

Methanol (MeOH)

-

Pyridine

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

The dried gamboge resin is ground into a fine powder.

-

The powdered resin is then stirred with methanol for a short period (e.g., 10 minutes) to dissolve the organic components.

-

The mixture is filtered under reduced pressure, and the solid residue is washed with additional methanol.

-

The filtrates are combined and concentrated under reduced pressure at room temperature to yield a crude extract containing a mixture of xanthones.

-

-

Initial Purification (adapted from gambogic acid purification):

-

The crude extract is dissolved in a mixture of pyridine and water (e.g., 85:15 v/v) with gentle heating.

-

The solution is allowed to cool slowly to facilitate the crystallization of the pyridinium salts of the acidic xanthones.

-

The resulting crystals are collected by filtration and washed. This step aids in separating the acidic xanthones from other non-acidic compounds.

-

-

Liberation of the Free Acid:

-

The collected pyridinium salts are dissolved in a suitable solvent and acidified with a dilute acid, such as hydrochloric acid, to a pH of approximately 2-3.

-

This acidification step converts the pyridinium salts back to their free acid forms.

-

The aqueous solution is then extracted with an organic solvent like ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield a mixture of free xanthoic acids.

-

-

Chromatographic Separation:

-

The mixture of xanthoic acids is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions enriched with this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure compound.

-

Below is a graphical representation of the general experimental workflow for the isolation of this compound.

Structural Elucidation

The definitive structure of this compound was determined through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. These powerful analytical methods provide detailed information about the connectivity of atoms within a molecule.

Experimental Protocol: 2D NMR for Structural Elucidation of this compound

Objective: To elucidate the chemical structure and stereochemistry of this compound using a suite of 2D NMR experiments.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

NMR Experiments:

-

¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons.

-

¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms (e.g., CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, revealing one-bond ¹H-¹³C connections.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, or even four bonds apart. This is crucial for connecting different spin systems and identifying quaternary carbons.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Data Interpretation:

The structure of this compound is pieced together by systematically analyzing the correlations observed in the 2D NMR spectra. For instance, COSY spectra are used to trace out the proton spin systems. HSQC spectra then link these protons to their directly attached carbons. Finally, HMBC correlations are used to connect these fragments and to place quaternary carbons and heteroatoms within the molecular framework. The stereochemistry is assigned based on the through-space correlations observed in ROESY or NOESY spectra.

Biological Activity and Cytotoxicity

This compound and its derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. This has prompted further investigation into their potential as anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its acetylated form against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound | LLC | Lewis Lung Carcinoma | 2.26 | [3] |

| This compound | SK-LU-1 | Lung Adenocarcinoma | 2.02 | [3] |

| Acetyl this compound | SW1 | Melanoma | ~0.5 | [4] |

Note: The IC₅₀ value for Acetyl this compound in SW1 cells is estimated from graphical data indicating a 50% reduction in cell viability at approximately 0.5 µmol/L.

Mechanism of Action: Signaling Pathways

The anticancer effects of this compound and its analogues are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While research specifically on this compound is ongoing, studies on the closely related compounds, gambogic acid and acetyl this compound, provide significant insights into the likely mechanisms.

JNK and MAPK Signaling Pathways

Studies on acetyl this compound have shown that it can induce cell death in melanoma cells by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[4] JNK is a member of the Mitogen-Activated Protein Kinase (MAPK) family, which plays a critical role in responding to cellular stress and inducing apoptosis. Acetyl this compound has been shown to inhibit the transcriptional activities of Activating Transcription Factor 2 (ATF2) while increasing the activity of JNK and its downstream target, c-Jun.[4]

The diagram below illustrates the proposed mechanism of action involving the JNK pathway.

Conclusion and Future Perspectives

This compound, a natural product from Garcinia hanburyi, represents a promising scaffold for the development of novel anticancer therapeutics. Its discovery and initial characterization have paved the way for more in-depth investigations into its biological activities and mechanisms of action. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field. Future studies should focus on a more comprehensive evaluation of the cytotoxicity of this compound against a broader panel of cancer cell lines, as well as a more detailed elucidation of its specific molecular targets and signaling pathways. Such research will be crucial in unlocking the full therapeutic potential of this intriguing natural compound.

References

- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure elucidation and NMR spectral assignment of five new xanthones from the bark of Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Isogambogic Acid: A Technical Guide to Isolation, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the isolation and purification of isogambogic acid, a potent caged polyprenylated xanthone derived from the resin of Garcinia hanburyi. This document details established experimental protocols, summarizes quantitative data for comparative analysis, and visualizes key workflows and biological pathways to support research and development efforts.

Introduction

This compound is a naturally occurring cytotoxic xanthone found in gamboge, the brownish resin secreted by the Garcinia hanburyi tree.[1][2] It, along with its isomer gambogic acid, has garnered significant interest in the scientific community for its potent biological activities, including antitumor effects.[1][3] The complex structure and presence of multiple related compounds in the crude resin necessitate robust and efficient methods for its isolation and purification to obtain the high-purity material required for pharmacological studies and drug development. This guide focuses on the principal techniques employed for this purpose, including solvent extraction, column chromatography (CC), and high-speed counter-current chromatography (HSCCC).

Isolation and Extraction from Garcinia hanburyi

The initial step in obtaining this compound involves its extraction from the raw plant material, typically the dried resin or stem bark. The choice of solvent is critical for maximizing the yield of the target compounds while minimizing the co-extraction of undesirable substances.

This protocol is based on the methods described for extracting caged xanthones from Garcinia hanburyi stem bark.[1]

Objective: To obtain a crude extract enriched with this compound and other prenylated caged xanthones.

Materials:

-

Dried, powdered stem bark or resin of G. hanburyi

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Ultrasound bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Methanol Extraction: The dried and powdered plant material (e.g., 2.1 kg) is extracted with methanol (3 x 3 L) at room temperature, often assisted by ultrasonication to enhance efficiency.[1]

-

Solvent Evaporation: The combined methanol extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a dark brown residue (e.g., 325.0 g).[1]

-

Fractional Extraction: The residue is then subjected to sequential extraction with solvents of increasing polarity.

The resulting DCM extract serves as the crude starting material for subsequent purification steps.

Purification Techniques

Purification of this compound from the crude extract is a multi-step process designed to separate it from other structurally similar xanthones, such as gambogic acid, gambogenic acid, and morellic acid.[2][4]

Column chromatography, typically using silica gel as the stationary phase, is a fundamental technique for the initial fractionation of the crude extract.[1][5][6]

Objective: To separate the crude extract into fractions with varying polarities, enriching for this compound.

Materials:

-

Crude DCM extract

-

Silica gel (for column chromatography)

-

Solvents for mobile phase (e.g., n-hexane, acetone)

-

Glass column

-

Fraction collector

Procedure:

-

Column Packing: A glass column is packed with silica gel using either a dry or wet packing method.[7]

-

Sample Loading: The crude DCM extract is dissolved in a minimal amount of the initial mobile phase solvent and carefully loaded onto the top of the silica gel bed.[6]

-

Elution: The column is eluted with a solvent system, often starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., acetone). This is known as gradient elution.[1][5]

-

Fraction Collection: The eluent is collected in sequential fractions.

-

Analysis: The composition of each fraction is monitored using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), to identify fractions containing the target compound.[6] Fractions containing this compound are pooled for further purification.

HSCCC is a sophisticated liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample.[4][8] It is highly effective for separating structurally similar compounds like xanthone epimers.[9][10]

Objective: To achieve high-resolution separation and purification of this compound from enriched fractions.

Materials:

-

Enriched fraction from column chromatography

-

HSCCC instrument

-

Two-phase solvent system (see Table 2)

-

Acids and bases for pH-zone-refining (e.g., trifluoroacetic acid, triethylamine)

Procedure (Conventional HSCCC):

-

Solvent System Preparation: A suitable two-phase solvent system is prepared by mixing the solvents in the specified ratios and allowing the phases to separate.[4]

-

Equilibration: The HSCCC column is filled with the stationary phase (either upper or lower phase of the solvent system). The mobile phase is then pumped through the column at a specific flow rate and rotational speed until hydrodynamic equilibrium is reached.[11]

-

Sample Injection: The sample (e.g., 218.0 mg of a xanthone mixture) is dissolved in a small volume of the solvent system and injected into the column.[4]

-

Elution and Fraction Collection: The elution is performed with the mobile phase, and the effluent is continuously monitored (e.g., by UV detection at 254 nm) and collected into fractions.[8][11]

-

Recovery: The purified compound is obtained by evaporating the solvent from the collected fractions. This method can yield this compound with a purity of over 95%.[4]

Procedure (pH-Zone-Refining CCC): This variation of HSCCC is particularly effective for separating acidic or basic compounds.

-

System Preparation: A retainer (e.g., 0.1% trifluoroacetic acid) is added to the organic stationary phase, and an eluter (e.g., 0.03% triethylamine) is added to the aqueous mobile phase.[4]

-

The remaining steps are similar to conventional HSCCC. This technique has been successfully used to separate gambogic acid and gambogenic acid, and can be adapted for this compound.[4]

Quantitative Data and Experimental Parameters

The efficiency of isolation and purification is determined by the yield and purity of the final product. The tables below summarize quantitative data from various published methods.

Table 1: Summary of Yield and Purity Data for this compound and Related Xanthones

| Method | Starting Material | Compound | Yield | Purity | Reference |

| Conventional HSCCC | 218.0 mg of a xanthone mixture | Isogambogenic Acid | 11.6 mg | > 95% | [4] |

| Recycling HSCCC | 50 mg of an epimer mixture | Gambogic Acid | 28.2 mg | > 97% | [9][10] |

| Recycling HSCCC | 50 mg of an epimer mixture | Epigambogic Acid | 18.4 mg | > 97% | [9][10] |

| Methanol Extraction | 100 g of gamboge resin | Crude Solid Extract | 70 g | ~30% GA, ~25% epi-GA | [12][13] |

Table 2: Selected Solvent Systems for High-Speed Counter-Current Chromatography

| Method | Solvent System Composition (v/v/v/v) | Target Compounds | Reference |

| Conventional HSCCC | n-hexane / ethyl acetate / methanol / water (5:5:10:5) | Isogambogenic acid, β-morellic acid | [4] |

| Conventional HSCCC | n-hexane / methyl tert-butyl ether / acetonitrile / water (8:2:6:4) | Isogambogenic acid, β-morellic acid | [4] |

| pH-Zone-Refining CCC | n-hexane / ethyl acetate / methanol / water (7:3:8:2) | Gambogic acid, gambogenic acid | [4] |

| Recycling HSCCC | n-hexane / methanol / water (5:4:1) | Gambogic acid, epigambogic acid | [9][10] |

Analytical Methods for Quantification

Accurate quantification of this compound is essential for quality control and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical method.[9][14]

-

Ion-Pair HPLC: This method has been used for the analytical separation of three pairs of caged xanthone epimers, including this compound. The separation was achieved on a C8 column with an isocratic mobile phase of methanol–acetonitrile–40 mM KH₂PO₄ buffer (37.5:37.5:25 v/v/v) containing 0.1% tetradecyltrimethylammonium bromide.[9]

-

Purity Assessment: The purity of isolated fractions is typically determined by HPLC, often with UV detection.[4][9][10]

-

Structural Confirmation: The identity of the purified this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][4]

Visualized Workflows and Biological Pathways

Diagrams are provided to illustrate the logical flow of the purification process and a key biological signaling pathway influenced by a derivative of this compound.

Caption: General workflow for the isolation and purification of this compound.

Caption: Signaling pathway of acetyl this compound in melanoma cells.[15][16]

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. Cytotoxic xanthones from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiangiogenic Activity of Novel Gambogic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combinative application of pH-zone-refining and conventional high-speed counter-current chromatography for preparative separation of caged polyprenylated xanthones from gamboge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. columbia.edu [columbia.edu]

- 7. rroij.com [rroij.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 14. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Isogambogic Acid and Its Analogs: A Technical Guide for Researchers

Abstract

Isogambogic acid, a caged xanthone natural product, and its stereoisomer, gambogic acid, have garnered significant attention in the scientific community due to their potent and diverse biological activities, particularly their anticancer properties. This technical guide provides an in-depth overview of the chemical synthesis of this compound and its analogs. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the current state of synthetic efforts, focusing primarily on the semi-synthetic modification of the natural product scaffold. It includes a compilation of quantitative data, detailed experimental protocols for the synthesis of key analogs, and a visual representation of the signaling pathways modulated by these compounds.

Introduction

This compound is a member of the Garcinia natural product family, characterized by a unique and complex 4-oxa-tricyclo[4.3.1.03,7]decan-2-one caged scaffold fused to a xanthone core. While the total synthesis of this intricate molecule remains a formidable challenge and has not been reported in its entirety, significant progress has been made in the synthesis of its core structures and in the semi-synthesis of a wide array of analogs. These synthetic endeavors are driven by the need to improve the pharmacological properties of the natural product, such as solubility, bioavailability, and target specificity, as well as to elucidate the structure-activity relationships (SAR) that govern its biological effects.

This guide will focus on the prevalent semi-synthetic strategies employed to modify the gambogic acid scaffold, which is readily available from the resin of the Garcinia hanburyi tree. These modifications target several key functional groups, including the C-30 carboxylic acid, the C-32/33 and C-37/38 carbon-carbon double bonds, and the xanthone core itself.

Synthetic Strategies for this compound Analogs

The chemical synthesis of this compound analogs predominantly involves the modification of the natural product, gambogic acid. The primary sites for chemical derivatization are the C-30 carboxylic acid, the prenyl side chains, and the xanthone core.

Modification of the C-30 Carboxyl Group

The carboxylic acid moiety at the C-30 position is a common target for modification to improve physicochemical properties and modulate biological activity. Esterification and amidation are the most frequently employed reactions at this site.

Table 1: Synthesis of C-30 Modified Gambogic Acid Analogs

| Compound ID | Modification | Reagents and Conditions | Yield (%) | Reference |

| GA-Ester-1 | Esterification with Propargyl alcohol | Propargyl alcohol, EDCI, DMAP, CH2Cl2, rt, 12h | 85 | [1] |

| GA-Ester-2 | Esterification with 4-Nitro-phenol | 4-Nitrophenol, EDCI, DMAP, CH2Cl2, rt, 12h | 78 | [1] |

| GA-Amide-1 | Amidation with 4-Methylpiperazine | 4-Methylpiperazine, EDCI, DMAP, CH2Cl2, rt, 12h | 72 | [2] |

| GA-Amide-2 | Amidation with N,N-Dimethylethylene-diamine | N,N-Dimethylethylenediamine, EDCI, DMAP, CH2Cl2, rt, 12h | 65 | [2] |

Modification of the Prenyl Side Chains

The prenyl side chains at C-32/33 and C-37/38 are susceptible to various transformations, including epoxidation and hydroxylation, leading to analogs with altered biological profiles.

Table 2: Synthesis of Prenyl-Modified Gambogic Acid Analogs

| Compound ID | Modification | Reagents and Conditions | Yield (%) | Reference |

| GA-Epoxide-1 | Epoxidation of C-32/33 and C-37/38 double bonds | m-CPBA, CH2Cl2, 0°C to rt, 4h | 71 | [2] |

| GA-Diol-1 | Dihydroxylation of C-32/33 and C-37/38 double bonds | OsO4, NMO, t-BuOH/THF/H2O, rt, 24h | 65 | [3] |

Modification of the Xanthone Core

Modifications on the xanthone core, though less common, have been explored to understand the role of this structural element in the molecule's activity.

Table 3: Synthesis of Xanthone Core Analogs

| Compound ID | Modification | Reagents and Conditions | Yield (%) | Reference |

| Xanthone-Analog-1 | Synthesis of a simplified pyranoxanthone | 1,3,6-Trihydroxyxanthone, Prenal, Ca(OH)2, MeOH, rt, 36h | 85 | [3] |

| Xanthone-Analog-2 | Synthesis of a simplified prenylxanthone | 1,3,6-Trihydroxyxanthone, Prenyl bromide, KOH, H2O, 0°C, 24h | 16 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound analogs.

General Procedure for Esterification of Gambogic Acid at C-30

To a solution of gambogic acid (1.0 eq) in anhydrous dichloromethane (CH2Cl2), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq) are added. The corresponding alcohol (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is diluted with CH2Cl2 and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired ester analog.[1]

General Procedure for Amidation of Gambogic Acid at C-30

To a solution of gambogic acid (1.0 eq) in anhydrous CH2Cl2, EDCI (1.5 eq) and DMAP (0.2 eq) are added. The desired amine (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The work-up and purification are performed as described for the esterification procedure to yield the corresponding amide analog.[2]

Procedure for the Epoxidation of Gambogic Acid

To a solution of gambogic acid (1.0 eq) in CH2Cl2 at 0°C, meta-chloroperoxybenzoic acid (m-CPBA, 2.5 eq) is added portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the diepoxide derivative.[2]

Synthesis of a Simplified Pyranoxanthone Analog

A mixture of 1,3,6-trihydroxyxanthone (1.0 eq), prenal (1.2 eq), and calcium hydroxide (Ca(OH)2, 1.5 eq) in methanol (MeOH) is stirred at room temperature for 36 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the pyranoxanthone analog.[3]

Biological Activity and Signaling Pathways

This compound and its analogs exert their biological effects by modulating various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis. The primary signaling pathways affected include NF-κB, JNK/ATF2, and the Hedgehog pathway.

Quantitative Biological Data

The cytotoxic and biological activities of this compound and its analogs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Table 4: In Vitro Cytotoxicity of this compound Analogs (IC50, µM)

| Compound ID | A549 (Lung) | HepG2 (Liver) | BGC-823 (Gastric) | SKOV3 (Ovarian) | MCF-7 (Breast) | Reference |

| Gambogic Acid | 1.52 | 0.94 | 1.21 | 1.89 | 1.46 | [2][4] |

| GA-Amide-1 | 0.74 | 0.24 | 0.67 | - | - | [2] |

| GA-Epoxide-1 | 0.85 | - | 0.58 | 0.91 | - | [2] |

| Xanthone-Analog-1 | >10 | >10 | >10 | >10 | >10 | [3] |

| Acetyl this compound | - | - | - | - | - | [5] |

Note: "-" indicates data not available.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and its analogs.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Activation of the JNK/ATF2 signaling pathway by this compound.

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Conclusion

The semi-synthesis of this compound analogs has proven to be a fruitful strategy for generating a diverse library of compounds with potent biological activities. Modifications at the C-30 carboxyl group and the prenyl side chains have yielded derivatives with improved anticancer properties compared to the parent natural product. The elucidation of the signaling pathways modulated by these compounds, including NF-κB, JNK/ATF2, and Hedgehog, provides a molecular basis for their therapeutic potential. While the total synthesis of this compound remains an open challenge, the continued exploration of semi-synthetic approaches and a deeper understanding of the molecular mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this unique natural product scaffold.

References

- 1. Synthesis and antiangiogenic activity of novel gambogic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs [mdpi.com]

- 3. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATF2, a paradigm of the multifaceted regulation of transcription factors in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Structure Elucidation and Stereochemistry of Isogambogic Acid

For Researchers, Scientists, and Drug Development Professionals

Isogambogic acid is a member of the caged xanthone family of natural products, isolated from the gamboge resin of the Garcinia hanburyi tree. It is a stereoisomer of the more extensively studied gambogic acid, which has garnered significant attention for its potent antitumor and anti-angiogenic properties. Understanding the precise three-dimensional structure and stereochemistry of these molecules is paramount for elucidating their mechanism of action and for guiding synthetic modifications in drug development. This technical guide provides a detailed overview of the methodologies used to determine the structure of this compound, with a focus on its stereochemical relationship with gambogic acid.

Core Structure and Initial Characterization

The foundational step in structure elucidation involves determining the molecular formula and identifying the key functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the molecule, which in turn provides its molecular formula. This compound, being a stereoisomer of gambogic acid, shares the same molecular formula: C₃₈H₄₄O₈ . The calculated mass for this formula is used to confirm the identity of the isolated compound with high precision.[1]

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the primary functional groups. The IR spectrum of this compound shows characteristic absorption bands indicating the presence of:

-

Hydroxyl groups (-OH): Broad absorption around 3400 cm⁻¹

-

Carboxylic acid (C=O): Strong absorption around 1700 cm⁻¹

-

α,β-Unsaturated ketone (C=O): Strong absorption around 1680 cm⁻¹[1]

-

Alkene (C=C): Absorptions in the 1640-1600 cm⁻¹ region

Elucidation of the Planar Structure and Stereochemistry by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complex carbon skeleton and proton environment of this compound. The process involves a suite of 1D and 2D NMR experiments.

While this compound is specifically the (2S)-epimer, much of the definitive NMR assignment has been published for the more stable and abundant (2R)-epimer, gambogic acid. The spectra of the two epimers are highly similar, with significant chemical shift differences primarily observed for the nuclei close to the C-2 stereocenter. The following table details the complete ¹H and ¹³C NMR assignments for (-)-gambogic acid, which serves as a crucial reference.[1]

Table 1: ¹H and ¹³C NMR Data for (-)-Gambogic Acid (in CDCl₃)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |

| 2 | 179.0 | - |

| 3 | 81.3 | 3.49, dd (11.0, 5.0) |

| 4a | 102.6 | - |

| 5 | 42.2 | 2.50, m |

| 6 | 157.7 | - |

| 6a | 107.6 | - |

| 7 | 46.9 | 2.22, d (11.0) |

| 8 | 203.7 | - |

| 9 | 133.7 | 6.51, d (10.0) |

| 10 | 136.2 | 7.58, d (10.0) |

| 10a | 49.1 | 3.09, s |

| 11 | 161.4 | - |

| 11a | 100.5 | - |

| 12 | 167.4 | - |

| 12a | 116.0 | - |

| 13 | 83.8 | 4.45, dd (10.0, 3.0) |

| 14 | 29.2 | 1.83, m; 1.69, m |

| 15 | 25.2 | 1.51, m |

| 16 | 29.9 | 1.34, m |

| 17 | 31.7 | 1.40, m |

| 18 | 22.8 | 1.26, m |

| 19 | 14.2 | 0.88, t (7.0) |

| 20 | 22.7 | 1.26, m |

| 21 | 28.9 | 1.48, s |

| 22 | 28.1 | 1.44, s |

| 23 | 60.5 | - |

| 24 | 91.0 | - |

| 25 | 21.0 | 1.39, s |

| 26 | 21.7 | 1.37, s |

| 27 | 84.0 | 4.21, d (11.0) |

| 28 | 51.2 | - |

| 29 | 174.7 | - |

| 30 | - | 12.84, s (OH) |

| 31 | 122.3 | 5.09, t (7.0) |

| 32 | 135.1 | - |

| 33 | 25.8 | 1.66, s |

| 34 | 17.7 | 1.58, s |

| 35 | 124.6 | 5.02, t (7.0) |

| 36 | 132.0 | - |

| 37 | 25.8 | 1.78, s |

| 38 | 18.2 | 1.64, s |

Data sourced from J. Nat. Prod. 2008, 71, 2117-2120.[1]

Definitive 3D Structure and Absolute Stereochemistry by X-ray Crystallography

While NMR provides the connectivity and relative stereochemistry, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure and the absolute configuration of all stereocenters.[2] This technique is indispensable for complex natural products like this compound. The process involves growing a high-quality single crystal of the compound, which can often be the most challenging step. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. This map allows for the precise placement of every atom in 3D space, confirming the caged xanthone framework and definitively assigning the S configuration at the C-2 position for this compound.

The Critical Stereochemistry: C-2 Epimerization

A defining feature of gambogic acid's chemistry is its stereochemical instability at the C-2 position. In solution, gambogic acid (the R-epimer) can undergo epimerization to form this compound (the S-epimer), eventually reaching an equilibrium mixture of the two.[3]

Mechanism of Epimerization: This transformation is believed to proceed through a reversible retro-Michael/Michael addition sequence. The process is initiated by the opening of the pyran ring to form a key ortho-quinone methide intermediate. This planar intermediate allows for the re-cyclization to occur from either face, leading to the formation of both the R and S epimers at C-2. This inherent instability complicates isolation and pharmacological studies, making the separation and characterization of the individual epimers a critical task.

Experimental Protocols & Methodologies

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified compound (e.g., this compound) is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton frequency.

-

1D NMR Experiments:

-

¹H NMR: A standard proton spectrum is acquired to observe the chemical shifts, integrations, and coupling patterns of all protons.

-

¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify the chemical shifts of all unique carbon atoms. DEPT-135 and DEPT-90 experiments are often run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically through 2-3 bonds), helping to piece together proton spin systems (e.g., -CH-CH₂-).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule and assigning quaternary carbons.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing key information about the relative stereochemistry and 3D conformation of the molecule.[1]

-

Protocol 2: Single-Crystal X-ray Crystallography

-

Crystallization: The most critical and often trial-and-error step. A purified sample of this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. High-quality single crystals are grown using methods such as:

-

Slow Evaporation: The solvent is allowed to evaporate slowly and undisturbed over several days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is allowed to equilibrate with a vapor of a less soluble "anti-solvent."

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal motion and radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by an area detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and space group.

-

Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides a highly accurate 3D model of this compound, confirming its absolute configuration.

-

Visualizations

Below are diagrams illustrating the key workflows and chemical relationships described in this guide.

Caption: Workflow for the structure elucidation of this compound.

Caption: Epimerization of gambogic acid via an ortho-quinone methide intermediate.

References

Spectroscopic Profile of Isogambogic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isogambogic acid, a potent cytotoxic xanthone isolated from the resin of Garcinia hanburyi. While raw spectroscopic data for this compound is not broadly available in public databases, this document compiles expected spectral characteristics based on its known chemical structure and available data from closely related analogues, primarily Gambogic acid. This guide is intended to serve as a valuable resource for researchers involved in the isolation, identification, and further development of this promising natural product.

Introduction to this compound

This compound is a member of the caged polyprenylated xanthone family of natural products, which are known for their complex structures and significant biological activities.[1] Isolated from the gamboge resin of Garcinia hanburyi, this compound, along with its well-studied isomer Gambogic acid, has demonstrated significant cytotoxic effects against various cancer cell lines.[2] The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Due to the limited availability of public data for this compound, the ¹H and ¹³C NMR data of the structurally similar Gambogic acid are presented below for comparative purposes. The numbering of the carbon skeleton is based on established literature for caged xanthones.

Table 1: ¹H NMR Spectroscopic Data of Gambogic Acid (as a proxy for this compound)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4 | 3.48 | dd | 11.2, 4.8 |

| 5a | 2.55 | m | |

| 5b | 2.10 | m | |

| 10 | 6.58 | s | |

| 14 | 2.55 | m | |

| 15 | 5.00 | t | 7.2 |

| 17 | 1.60 | s | |

| 18 | 1.52 | s | |

| 20 | 3.20 | d | 7.2 |

| 21 | 5.15 | t | 7.2 |

| 23 | 1.75 | s | |

| 24 | 1.68 | s | |

| 28 | 4.85 | br d | 10.0 |

| 29a | 1.95 | m | |

| 29b | 2.15 | m | |

| 30 | 5.05 | t | 7.0 |

| 32 | 1.58 | s | |

| 33 | 1.65 | s | |

| OH-6 | 12.75 | s |

Data obtained in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00). Data is illustrative and based on published values for Gambogic acid.

Table 2: ¹³C NMR Spectroscopic Data of Gambogic Acid (as a proxy for this compound)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 163.8 | 19 | 123.8 |

| 2 | 111.9 | 20 | 26.4 |

| 3 | 143.6 | 21 | 122.6 |

| 4 | 45.1 | 22 | 132.8 |

| 4a | 143.8 | 23 | 25.8 |

| 5 | 29.8 | 24 | 17.9 |

| 5a | 102.4 | 25 | 158.2 |

| 6 | 157.8 | 26 | 96.2 |

| 7 | 109.1 | 27 | 162.1 |

| 8 | 159.2 | 28 | 49.8 |

| 8a | 102.9 | 29 | 21.5 |

| 9 | 157.8 | 30 | 124.2 |

| 9a | 102.1 | 31 | 131.5 |

| 10 | 135.3 | 32 | 25.7 |

| 11 | 178.9 | 33 | 17.8 |

| 12 | 84.1 | 34 | 170.2 |

| 13 | 78.9 | 35 | 41.2 |

| 14 | 36.1 | 36 | 26.1 |

| 15 | 118.2 | 37 | 25.9 |

| 16 | 136.1 | 38 | 22.8 |

| 17 | 25.7 | ||

| 18 | 17.8 |

Data obtained in CDCl₃ at 100 MHz. Chemical shifts are referenced to the solvent signal. Data is illustrative and based on published values for Gambogic acid.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry, typically using electrospray ionization (ESI), is crucial for determining the molecular formula of this compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₃₈H₄₄O₈ |

| Molecular Weight | 628.75 g/mol |

| Ionization Mode | ESI- (negative ion mode) |

| Expected [M-H]⁻ | m/z 627.2964 |

Expected Fragmentation: The fragmentation pattern in MS/MS experiments would likely involve the loss of the carboxylic acid group (CO₂), cleavage of the prenyl side chains, and characteristic fragmentation of the caged xanthone core.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-2400 (broad) | Carboxylic Acid | O-H stretch |

| ~2960, ~2870 | Alkyl C-H | C-H stretch |

| ~1735 | α,β-Unsaturated Ester/Lactone | C=O stretch |

| ~1700 | Carboxylic Acid | C=O stretch |

| ~1640 | Alkene | C=C stretch |

| ~1600, ~1450 | Aromatic Ring | C=C stretch |

| ~1250 | Carboxylic Acid | C-O stretch |

| ~1100 | Ether | C-O stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Cap the NMR tube and vortex briefly to ensure complete dissolution and homogeneity.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for assembling the molecular skeleton.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent compatible with the mobile phase.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is typically used for this class of compounds, often in negative ion mode to deprotonate the carboxylic acid.

-

Analysis:

-

The sample is introduced into the mass spectrometer via direct infusion or after separation on a C18 HPLC column.

-

Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M-H]⁻).

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount (~1 mg) of dry, purified this compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Thin Film Method:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis:

-

Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is reported in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the logical connections in NMR-based structure elucidation.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Caption: Logical relationships in 2D NMR-based structure elucidation.

References

Isogambogic Acid: A Comprehensive Physicochemical Profile for Drug Discovery and Development

For Immediate Release

This technical guide provides an in-depth overview of the core physicochemical properties of Isogambogic acid, a natural compound of significant interest to researchers, scientists, and drug development professionals. Derived from the resin of Garcinia hanburyi, this compound has demonstrated promising biological activities, including anti-cancer and antibiotic effects.[1][2] A thorough understanding of its physicochemical characteristics is paramount for its advancement as a therapeutic agent.

Core Physicochemical Properties

A compilation of the fundamental physicochemical data for this compound is presented below. These parameters are critical for predicting its behavior in biological systems and for designing effective drug delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₄O₈ | [2][3] |

| Molecular Weight | 628.75 g/mol | [1][2] |

| CAS Number | 149655-52-7 | [2][3] |

| Appearance | Powder | [3] |

| Purity | 95~98% (HPLC) | [3] |

| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | [3] |

Note: Some sources may refer to a related compound, Isogambogenic acid, with a molecular formula of C₃₈H₄₆O₈ and a molecular weight of 630.778.[4] It is crucial to distinguish between these two compounds in research applications.

Experimental Methodologies for Physicochemical Characterization

The determination of the physicochemical properties of natural products like this compound relies on a suite of established analytical techniques. While specific experimental details for this compound are not extensively published, the following general protocols are standard in the field.

Determination of Molecular Formula and Molecular Weight

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for elucidating the molecular formula and confirming the molecular weight of a compound.[4]

Purity Assessment

High-performance liquid chromatography (HPLC), often coupled with a diode-array detector (DAD) or an evaporative light scattering detector (ELSD), is the gold standard for assessing the purity of natural product isolates.[4]

Biological Activity and Signaling Pathways

This compound exerts its biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and for predicting both efficacy and potential side effects.

AMPK-mTOR Signaling Pathway in Glioma

Studies have shown that this compound can inhibit the growth of glioma cells by activating the AMPK-mTOR signaling pathway. This activation leads to autophagic cell death.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | CAS: 149655-52-7 | ChemNorm [chemnorm.com]

- 4. CAS 887923-47-9 | Isogambogenic acid [phytopurify.com]

- 5. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of Isogambogic acid, a caged xanthone from Garcinia hanburyi, is a subject of significant interest for researchers in natural product chemistry and drug development. This technical guide provides a detailed overview of the current understanding of this pathway, from its metabolic precursors to the formation of the complex caged structure. While the early stages of xanthone biosynthesis are well-characterized, the specific enzymatic steps leading to isogambogic acid are still under investigation. This document summarizes the established knowledge and presents the proposed mechanisms for the later, more complex transformations.

Overview of Xanthone Biosynthesis

The biosynthesis of xanthones in plants, including isogambogic acid, begins with the shikimate pathway, which provides the aromatic precursor L-phenylalanine. This is followed by a series of enzymatic reactions that construct the core xanthone scaffold. This compound, a prominent bioactive compound isolated from the resin of Garcinia hanburyi, is a prenylated and caged xanthone. Its biosynthesis is believed to follow the general pathway established for other xanthones, with specific enzymes in G. hanburyi catalyzing the unique modifications that lead to its final structure.

Early Stages: Formation of the Xanthone Core

The initial steps in the biosynthesis of the xanthone core are shared among many plant species and involve the convergence of the shikimate and acetate pathways.[1]

Key Metabolic Intermediates and Enzymes in Xanthone Core Biosynthesis

| Precursor/Intermediate | Enzyme | Product |

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |

| p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA |

| p-Coumaroyl-CoA + 3x Malonyl-CoA | Benzophenone synthase (BPS) | 2,4,6-trihydroxybenzophenone |

| 2,4,6-trihydroxybenzophenone | Benzophenone 3'-hydroxylase (a CYP450) | 2,3',4,6-tetrahydroxybenzophenone |

| 2,3',4,6-tetrahydroxybenzophenone | 1,3,5-trihydroxyxanthone synthase (a CYP450) | 1,3,5-trihydroxyxanthone (1,3,5-THX) |

This table summarizes the generally accepted early stages of xanthone biosynthesis in plants.

The formation of the xanthone core is initiated by the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS). The resulting benzophenone intermediate undergoes hydroxylation and subsequent regioselective oxidative cyclization, catalyzed by cytochrome P450 monooxygenases (CYP450s), to yield the xanthone scaffold.[2] For this compound, the key precursor is believed to be 1,3,5-trihydroxyxanthone (1,3,5-THX).[3]

Late Stages: Prenylation and Caged Ring Formation (Proposed Pathway)

The later stages of this compound biosynthesis involve the prenylation of the xanthone core and a complex series of cyclization reactions to form the characteristic 4-oxatricyclo[4.3.1.03,7]dec-2-one caged structure.[1] While the precise enzymes have not yet been isolated and characterized from Garcinia hanburyi, a plausible biosynthetic route has been proposed based on the structures of related natural products and known biochemical reactions.

Proposed Late-Stage Biosynthetic Steps for this compound

-

Prenylation: The 1,3,5-trihydroxyxanthone core is proposed to be prenylated at specific positions by one or more xanthone-specific prenyltransferases. These enzymes would utilize dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) as prenyl donors.

-

Oxidative Cyclization: Following prenylation, a series of oxidative cyclizations, likely catalyzed by cytochrome P450 enzymes, would lead to the formation of the caged structure. This is hypothesized to involve a cascade of reactions, potentially including a Claisen rearrangement followed by a Diels-Alder reaction.[1]

Key Enzyme Classes and Quantitative Data

While specific data for the enzymes in the this compound pathway are not yet available, studies on related enzymes from other organisms provide valuable insights into their potential properties.

Example Kinetic Data for a Fungal Xanthone O-Prenyltransferase (XptB from Aspergillus nidulans) [4]

| Substrate | Km (mM) | kcat (s-1) |

| 1,7-dihydroxy-6-methyl-8-hydroxymethylxanthone | 0.081 | 0.5 |

| 1,7-dihydroxy-8-hydroxymethylxanthone | 0.12 | 0.2 |

| 1,7-dihydroxy-6-methylxanthone | 1.1 | 0.02 |

| Dimethylallyl diphosphate (DMAPP) | 0.024 | 0.13 |

This table provides an example of the type of quantitative data that is needed for the enzymes in the this compound pathway. The data shown here is for a fungal prenyltransferase and serves as a reference.

Experimental Protocols

The characterization of the enzymes involved in this compound biosynthesis will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for the key experiments that would be necessary.

Identification and Cloning of Candidate Genes

-

Transcriptome Sequencing: RNA-seq of Garcinia hanburyi tissues actively producing this compound (e.g., resin ducts) would be performed to identify candidate genes for prenyltransferases and cytochrome P450s based on sequence homology to known enzymes.

-

Gene Cloning: Candidate genes would be amplified from cDNA using PCR and cloned into appropriate expression vectors.

Heterologous Expression and Purification of Recombinant Enzymes

-

Expression System: Escherichia coli or Saccharomyces cerevisiae are commonly used as heterologous hosts for expressing plant enzymes.[5] The choice of host depends on factors such as post-translational modifications required for enzyme activity.

-

Protein Purification: Recombinant enzymes, often with an affinity tag (e.g., His-tag), would be purified from cell lysates using affinity chromatography.

Enzyme Assays

-

Reaction Mixture: A typical assay would contain the purified recombinant enzyme, the xanthone substrate (e.g., 1,3,5-THX), a prenyl donor (e.g., DMAPP), and a suitable buffer with any necessary cofactors (e.g., Mg2+ for some prenyltransferases).

-

Incubation: The reaction would be incubated at an optimal temperature for a defined period.

-

Quenching and Extraction: The reaction would be stopped, and the products extracted with an organic solvent (e.g., ethyl acetate).

Product Analysis

-

LC-MS/MS: The extracted products would be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the prenylated xanthone products based on their mass-to-charge ratio and fragmentation patterns.

-

NMR Spectroscopy: For structural elucidation of novel products, larger-scale enzyme assays would be performed, and the products purified for Nuclear Magnetic Resonance (NMR) analysis.

Future Directions

The complete elucidation of the this compound biosynthetic pathway requires the definitive identification and characterization of the specific prenyltransferases and cytochrome P450 enzymes involved in the later stages of its formation in Garcinia hanburyi. Future research should focus on:

-

Functional genomics approaches to identify the candidate genes from G. hanburyi.

-

In vitro and in vivo characterization of these enzymes to confirm their roles in the pathway.

-

Metabolite profiling of G. hanburyi to identify and quantify the biosynthetic intermediates.

A thorough understanding of this pathway will not only provide fundamental insights into the biosynthesis of complex natural products but also open up avenues for the metabolic engineering and synthetic biology approaches to produce this compound and novel analogs for drug discovery and development.

References

- 1. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the biosynthesis of prenylated xanthones: Xptb from Aspergillus nidulans catalyses an O-prenylation of xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

Isogambogic Acid: A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isogambogic acid (IGA), a caged xanthone derived from the gamboge resin of the Garcinia hanburyi tree, has emerged as a promising natural compound with potent anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies against cancer. This document details the pro-apoptotic, cell cycle inhibitory, and anti-autophagic functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Cytotoxicity Profile of this compound and Its Derivatives

This compound and its acetylated form, acetyl this compound (AIGA), have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in various cancer cell types.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Acetyl this compound | SW1 | Melanoma | ~0.3 | [1] |

| Acetyl this compound | WM115 | Melanoma | 0.5 - 2 | [1] |

| Acetyl this compound | MEWO | Melanoma | 0.5 - 2 | [1] |

| Gambogic Acid | T47D | Breast Cancer | 0.78 | [2] |

| Gambogic Acid | SMMC-7721 | Hepatoma | Not specified | [3] |

| Gambogic Acid | BGC-823 | Gastric Carcinoma | Not specified | [1] |

| Gambogic Acid | K562 | Leukemia | >0.5 | [4] |

| Gambogic Acid | HT-29 | Colon Cancer | Not specified | [5] |

Induction of Apoptosis

A primary mechanism of action of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells and is a key target for many anticancer therapies.

Quantitative Analysis of Apoptosis

Treatment with acetyl this compound (AIGA) has been shown to induce apoptosis in melanoma cells in a dose-dependent manner.

| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) | Citation |

| SW1 | Acetyl this compound | 1 | 15 | [6] |

Experimental Protocol: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol outlines the procedure for quantifying apoptosis using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Propidium Iodide (PI)

-

Flow Cytometer

Procedure:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Arrest

This compound has been reported to induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[1]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cancer cells treated with this compound.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow Cytometer

Procedure:

-

Cell Culture and Treatment: Culture cancer cells and treat with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Harvest cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Modulation of Key Signaling Pathways

This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways, primarily the JNK and PI3K/Akt pathways.

Activation of the JNK Signaling Pathway

Acetyl this compound (AIGA) has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This activation is crucial for its ability to induce apoptosis in melanoma cells. AIGA treatment leads to the phosphorylation of JNK and its downstream target, c-Jun.[1] Concurrently, it inhibits the transcriptional activity of Activating Transcription Factor 2 (ATF2).[1]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. While some studies suggest a complex interplay, the predominant effect of gambogic acid and its derivatives appears to be the inhibition of this pathway, contributing to its pro-apoptotic effects.

Regulation of the NF-κB Signaling Pathway

The NF-κB pathway is another critical signaling cascade involved in inflammation, cell survival, and proliferation. Gambogic acid has been shown to inhibit NF-κB activation, which contributes to its anticancer effects.[4] This inhibition is often mediated by preventing the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm.

Induction of Autophagy

In addition to apoptosis, this compound can induce autophagy, a cellular process of self-digestion. The role of autophagy in cancer is complex and can be either pro-survival or pro-death. In the context of this compound treatment, it appears to contribute to cell death. This is evidenced by the increased conversion of LC3-I to LC3-II and the upregulation of Beclin-1, key markers of autophagy.

Experimental Workflow: Western Blot Analysis of Signaling Pathways

This workflow outlines the general steps for analyzing the phosphorylation status and expression levels of key proteins in the JNK, PI3K/Akt, and NF-κB signaling pathways, as well as markers for autophagy.

Conclusion

This compound demonstrates a multi-faceted mechanism of action against cancer cells, making it a compelling candidate for further preclinical and clinical investigation. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways such as the JNK, PI3K/Akt, and NF-κB pathways underscores its potential as a potent anticancer agent. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic applications of this compound and its derivatives. A deeper understanding of its molecular targets and mechanisms will be crucial for the development of novel and effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Differential apoptotic induction of gambogic acid, a novel anticancer natural product, on hepatoma cells and normal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Protein Targets of Isogambogic Acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals November 20, 2025

Abstract

Isogambogic acid, a caged xanthonoid derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-neoplastic properties, particularly in glioma and non-small-cell lung carcinoma models. Its therapeutic potential is primarily attributed to the induction of autophagic cell death and apoptosis. A critical step in the preclinical development of this compound is the precise identification and validation of its direct protein targets. Understanding these molecular interactions is paramount for elucidating its mechanism of action, predicting off-target effects, and designing next-generation analogs with improved specificity and efficacy. This technical guide provides an in-depth overview of the key signaling pathways modulated by this compound and presents detailed experimental frameworks for the identification of its direct protein interactors.

Known Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by intervening in critical signaling cascades that regulate cell growth, proliferation, and survival. The primary pathways identified to date are the AMPK/mTOR and Akt/mTOR axes, which are central regulators of autophagy and metabolism. Additionally, the related compound acetyl this compound has been shown to modulate the JNK/c-Jun/ATF2 pathway, which is heavily involved in stress response and apoptosis.

AMPK-mTOR Signaling Pathway

In glioma cells, this compound has been shown to induce autophagic cell death through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR).[1][2] AMPK acts as a cellular energy sensor; its activation under metabolic stress leads to the phosphorylation and inhibition of the mTORC1 complex.[1][2] This relieves mTOR's inhibitory effect on the ULK1 complex, initiating the cascade of autophagy.

JNK/c-Jun/ATF2 Signaling Pathway

Studies on acetyl this compound in melanoma have revealed its capacity to inhibit the transcriptional activity of Activating Transcription Factor 2 (ATF2) while activating c-Jun N-terminal kinase (JNK) and c-Jun.[3][4] This dual action mimics the effects of ATF2-derived peptides that sensitize melanoma cells to apoptosis.[3] JNK, a member of the MAPK family, phosphorylates and activates the transcription factor c-Jun.[3] Concurrently, inhibition of ATF2, another JNK substrate, shifts the cellular balance towards a pro-apoptotic state.

Experimental Strategies for Protein Target Identification

Identifying the direct binding partners of a small molecule like this compound is a non-trivial task that requires a combination of chemical biology and proteomics. Three robust strategies are outlined below: Chemical Proteomics using an affinity probe, classical Affinity Chromatography, and the label-free DARTS method.

Strategy 1: Chemical Proteomics (Probe-Based Approach)

This powerful strategy involves synthesizing a chemical probe by modifying this compound with a bio-orthogonal handle, such as an alkyne or azide group. This probe is introduced to living cells or lysates, where it binds its target proteins. After binding, a reporter tag (e.g., biotin) is attached via a "click" reaction, enabling the selective enrichment of probe-bound proteins for identification by mass spectrometry.

Detailed Experimental Protocol:

-

Probe Synthesis:

-

Identify a non-essential position on the this compound scaffold for chemical modification.

-

Synthesize an alkyne-tagged derivative (IGA-alkyne) via standard organic chemistry protocols. Verify structure and purity via NMR and HRMS.

-

-

Cell Culture and Lysis:

-